molecular formula C15H16N4O2 B11233815 N-cyclopropyl-1-(1H-indazol-3-yl)-5-oxo-3-pyrrolidinecarboxamide

N-cyclopropyl-1-(1H-indazol-3-yl)-5-oxo-3-pyrrolidinecarboxamide

Cat. No.: B11233815
M. Wt: 284.31 g/mol
InChI Key: BODSMWLZIATGSC-UHFFFAOYSA-N
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Description

N-cyclopropyl-1-(1H-indazol-3-yl)-5-oxo-3-pyrrolidinecarboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a cyclopropyl group, an indazole ring, and a pyrrolidinecarboxamide moiety, making it a subject of study for its chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-1-(1H-indazol-3-yl)-5-oxo-3-pyrrolidinecarboxamide typically involves multi-step organic reactions. The process often starts with the preparation of the indazole ring, followed by the introduction of the cyclopropyl group and the pyrrolidinecarboxamide moiety. Common reagents used in these reactions include cyclopropylamine, indazole derivatives, and various coupling agents. Reaction conditions may involve the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification methods such as crystallization, distillation, or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-1-(1H-indazol-3-yl)-5-oxo-3-pyrrolidinecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Halogenated solvents, strong acids or bases, and catalysts like palladium or copper.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives

Scientific Research Applications

N-cyclopropyl-1-(1H-indazol-3-yl)-5-oxo-3-pyrrolidinecarboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-cyclopropyl-1-(1H-indazol-3-yl)-5-oxo-3-pyrrolidinecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact pathways and targets depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclopropyl-1-(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)-5-oxo-3-pyrrolidinecarboxamide
  • 3-[1-(3,4-dichlorobenzyl)-1H-indol-3-yl]-2-(6-methyl-1H-benzimidazol-2-yl)acrylonitrile

Uniqueness

N-cyclopropyl-1-(1H-indazol-3-yl)-5-oxo-3-pyrrolidinecarboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, binding affinities, and therapeutic potentials.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C15H16N4O2

Molecular Weight

284.31 g/mol

IUPAC Name

N-cyclopropyl-1-(1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C15H16N4O2/c20-13-7-9(15(21)16-10-5-6-10)8-19(13)14-11-3-1-2-4-12(11)17-18-14/h1-4,9-10H,5-8H2,(H,16,21)(H,17,18)

InChI Key

BODSMWLZIATGSC-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC(=O)C2CC(=O)N(C2)C3=NNC4=CC=CC=C43

Origin of Product

United States

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